molecular formula C8H5BrN2O B15074831 N-(4-Bromophenyl)cyanoformamide CAS No. 73708-67-5

N-(4-Bromophenyl)cyanoformamide

Cat. No.: B15074831
CAS No.: 73708-67-5
M. Wt: 225.04 g/mol
InChI Key: OFDVDYICRIKOTK-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)cyanoformamide is an organic compound with the molecular formula C8H5BrN2O It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a cyanoformamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-Bromophenyl)cyanoformamide can be synthesized through several methods. One common approach involves the reaction of 4-bromoaniline with cyanoformic acid derivatives under controlled conditions. Another method includes the use of N,N-disubstituted aminomalononitriles with cesium fluoride as a promoter, which facilitates the formation of cyanoformamides through a decyanation/oxidation cascade .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)cyanoformamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted phenyl derivatives.

Scientific Research Applications

N-(4-Bromophenyl)cyanoformamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)cyanoformamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of cellular processes. In anticancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Bromophenyl)cyanoformamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other cyanoformamides, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

73708-67-5

Molecular Formula

C8H5BrN2O

Molecular Weight

225.04 g/mol

IUPAC Name

N-(4-bromophenyl)-1-cyanoformamide

InChI

InChI=1S/C8H5BrN2O/c9-6-1-3-7(4-2-6)11-8(12)5-10/h1-4H,(H,11,12)

InChI Key

OFDVDYICRIKOTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C#N)Br

Origin of Product

United States

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